Potency Superiority in Taxane-Resistant Cell Lines: A Direct Head-to-Head Comparison of IC50 Values
In the USC-1 cell line model, Ixabepilone demonstrates significantly greater potency than paclitaxel, with IC50 values of 0.87 nM for Ixabepilone versus 2.14 nM for paclitaxel (p = 0.02). This represents a 2.46-fold increase in potency for Ixabepilone under identical assay conditions [1]. While the epothilone B analog patupilone was even more potent in this specific assay (IC50 0.41 nM), the differentiation for Ixabepilone lies in its balanced efficacy profile against taxane-resistant tumors coupled with its established clinical safety and regulatory approval [2].
| Evidence Dimension | Cytotoxicity (IC50) in taxane-resistant USC-1 cell line |
|---|---|
| Target Compound Data | 0.87 nM |
| Comparator Or Baseline | Paclitaxel: 2.14 nM |
| Quantified Difference | 2.46-fold more potent |
| Conditions | USC-1 cell line, 72 h drug exposure, flow cytometry viability assay |
Why This Matters
This quantitative potency advantage in a taxane-resistant context justifies procurement for research programs specifically targeting cancers where standard taxane therapies have failed.
- [1] PMC3700638, Figure 4. Dose-response curves and IC50 values for patupilone, ixabepilone and paclitaxel in USC-1 cell line. View Source
- [2] Michaud LB. The epothilones: how pharmacology relates to clinical utility. Ann Pharmacother. 2009 Jul;43(7):1294-309. View Source
